[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Description
The compound [17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a fused polycyclic structure common in bioactive steroids and triterpenoids. Its IUPAC name reflects two acetyloxy groups: one at position 3 and another on the 17-(1-acetyloxyethyl) side chain. The molecule contains 10,13-dimethyl substituents and a fully saturated dodecahydro backbone, enhancing its lipophilicity and metabolic stability compared to unsaturated analogs .
Properties
IUPAC Name |
[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPATZSHRPGJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940725 | |
| Record name | Pregn-5-ene-3,20-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1913-47-9 | |
| Record name | NSC120620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregn-5-ene-3,20-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview of the Compound
The compound is a complex steroid-like structure with potential biological activities. Its chemical formula is , and it belongs to a class of compounds that may exhibit various pharmacological effects due to its steroidal backbone.
Hormonal Activity
Steroids often interact with hormone receptors and can exhibit estrogenic or androgenic activities. While specific studies on this compound are scarce, similar compounds have been shown to bind to estrogen receptors and influence gene expression related to reproductive and metabolic processes.
Anti-inflammatory Properties
Some derivatives of steroid compounds have demonstrated anti-inflammatory effects. Research indicates that certain structural modifications can enhance the anti-inflammatory activity by inhibiting pathways such as NF-kB and COX enzymes. This suggests that [17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate could potentially exhibit similar properties pending empirical validation.
Antioxidant Activity
There is evidence that certain steroid derivatives possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage and may be relevant for therapeutic applications in diseases linked to oxidative damage.
Cytotoxic Effects
Preliminary findings on structurally related compounds suggest potential cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation. Further studies would be necessary to confirm these effects for the specific compound .
Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Estrogenic activity | |
| Compound B | Anti-inflammatory | |
| Compound C | Antioxidant | |
| Compound D | Cytotoxicity in cancer cells |
Case Studies
- Case Study on Estrogenic Activity : A study investigated the binding affinity of steroidal compounds to estrogen receptors and reported significant estrogenic activity in several analogs (Reference: ).
- Anti-inflammatory Mechanism : Research demonstrated that modifications in steroid structures can enhance anti-inflammatory effects by targeting specific inflammatory pathways (Reference: ).
- Cytotoxicity Assessment : A comparative analysis of various steroid derivatives revealed cytotoxic effects against breast cancer cell lines (Reference: ).
Scientific Research Applications
The compound [17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate , also known by its CAS number 1913-47-9, is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.
Pharmaceutical Research
The compound's structural characteristics suggest potential applications in pharmaceutical chemistry. Its unique arrangement of rings may lead to interactions with biological targets, making it a candidate for drug development.
Case Study: Anti-Cancer Activity
Research has indicated that compounds with similar structures exhibit anti-cancer properties. For instance, studies on related cyclopenta[a]phenanthren derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
Steroid Chemistry
Given its structural similarities to steroid frameworks, this compound may be investigated for its potential as a steroidal agent. Its modifications could lead to new steroid derivatives with enhanced efficacy or reduced side effects.
Case Study: Hormonal Modulation
Research has explored the modulation of hormonal pathways using similar compounds. For example, derivatives of cyclopenta[a]phenanthren have been studied for their ability to act as selective estrogen receptor modulators (SERMs), which could provide therapeutic benefits in hormone-related disorders.
Material Science
The unique chemical properties of this compound could be harnessed in material science for developing new polymers or composite materials with specific mechanical or thermal properties.
Case Study: Polymer Development
Investigations into the polymerization of similar dodecahydro compounds have shown potential for creating materials that exhibit improved strength and flexibility compared to conventional polymers.
Natural Product Synthesis
This compound could serve as an intermediate in the synthesis of natural products or bioactive molecules due to its complex structure and functional groups.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of complex organic molecules can be utilized as precursors in synthesizing natural products with significant biological activity.
Comparison with Similar Compounds
Key Observations:
- Acetylation vs. Hydroxylation : The target compound’s 3-acetate group increases metabolic stability compared to hydroxylated analogs like beta-sitosterol .
- Chlorination Effects: Chlormadinone acetate’s 6-chloro substituent enhances receptor binding affinity, a feature absent in the target compound .
Physicochemical Properties
Solubility and Stability:
- The target compound’s solubility is predicted to be lower than hydroxylated analogs (e.g., beta-sitosterol, aqueous solubility ~0.01 mg/mL) due to its ester-dominated structure .
- Compared to chlormadinone acetate (logP ~3.5), the target’s logP is estimated at ~4.2, reflecting higher lipophilicity from dual acetyloxy groups .
Preparation Methods
Enol-Esterification and Ozonolysis-Based Fragmentation
Adapted from pregnenolone synthesis, this route leverages ozonolysis to cleave double bonds and generate keto intermediates:
Step 1: Enol-esterification of 3-Acyloxy-Bisnor-5-Cholene-22-al
-
Starting material : 3-Acetoxy-bisnor-5-cholene-22-al (derived from stigmasterol via selective ozonolysis).
-
Reagents : Acetic anhydride, sodium acetate.
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Conditions : Heating at 60–150°C for 4–6 hours.
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Outcome : Formation of 3,22-diacetoxy-bisnor-5,20(22)-choladiene.
Step 2: Ozonolysis of the 20(22) Double Bond
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Mechanism : Ozonide formation at the 20:22 position, followed by reductive decomposition with zinc/acetic acid to yield 3-acetoxy-pregnenolone intermediates.
Step 3: Side-Chain Introduction at C17
Direct Acetylation of Steroid Diols
A two-step acetylation protocol prioritizes the C3 hydroxyl group before functionalizing C17:
Step 1: Selective C3 Acetylation
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Starting material : 10,13-Dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol.
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Reagents : Acetic anhydride, 4-dimethylaminopyridine (DMAP).
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Conditions : Room temperature, 12 hours.
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Monitoring : TLC (Rf = 0.6 in 30% ethyl acetate/hexane).
Step 2: C17 Ethanol Side-Chain Installation
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Reagents : Ethyl bromoacetate, potassium carbonate.
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Conditions : Reflux in acetone (56°C, 8 hours).
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Post-acetylation : Treatment with acetyl chloride/pyridine (0°C, 2 hours) yields the 17-(1-acetyloxyethyl) group.
Optimization and Characterization
Reaction Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| C3 Acetylation Temp (°C) | 25 | 40 | 25 |
| Ozonolysis Time (h) | 2 | 4 | 3 |
| Zinc Decomposition Temp (°C) | 25 | 0 | 10 |
| Final Yield (%) | 38 | 52 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
